molecular formula C16H13N3OS2 B4515533 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide

Cat. No.: B4515533
M. Wt: 327.4 g/mol
InChI Key: KTRYFZBQYYWOOE-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide is a heterocyclic carboxamide derivative featuring a thiophene ring substituted with a phenyl group at position 5 and a 1,3,4-thiadiazole ring bearing a cyclopropyl group at position 4.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c20-14(17-16-19-18-15(22-16)11-6-7-11)13-9-8-12(21-13)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRYFZBQYYWOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CC=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide typically involves the formation of the thiadiazole ring followed by its attachment to the thiophene and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring. This is followed by coupling reactions to attach the thiophene and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions for scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene or thiadiazole rings.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiadiazole and thiophene rings contribute to its binding affinity and specificity, while the carboxamide group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Structural Modifications in Thiadiazole Derivatives

Compound A : N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide ()

  • Key Differences : Replaces the phenyl-thiophene moiety with a fluoro-indole system.
  • The cyclopropyl group on the thiadiazole is retained, suggesting a role in steric stabilization or metabolic resistance.
  • Molecular Weight : 316.354 g/mol (comparable to the target compound).

Compound B : 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide ()

  • Key Differences : Substitutes cyclopropyl with a methylthio (-SMe) group.
  • Implications : The methylthio group increases hydrophobicity but may reduce metabolic stability compared to the cyclopropyl group. Synthesis involves alkylation with methyl halides (97% yield), whereas cyclopropane introduction likely requires more specialized reagents.

Thiophene Carboxamide Analogs with Antibacterial Activity

Compound C : N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()

  • Key Differences: Replaces thiadiazole with a thiazole ring and introduces nitro (-NO₂) and trifluoromethyl (-CF₃) groups.
  • However, purity varies widely (42% vs. 99.05%), possibly due to steric hindrance from the trifluoromethyl group.

Compound D : N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide ()

  • Key Differences : Features a trifluoromethyl-thiophene instead of phenyl-thiophene.
  • Implications : The -CF₃ group increases lipophilicity, which may improve membrane penetration but reduce aqueous solubility.

Heterocyclic Variations in Carboxamide Scaffolds

Compound E : N-5-Tetrazolyl-N′-aroylurea derivatives (–8)

  • Key Differences : Replaces thiadiazole with tetrazole or triazole rings.
  • Implications : These compounds exhibit plant growth regulation or herbicidal activity, highlighting the versatility of carboxamide scaffolds . The rigid tetrazole ring may mimic carboxylate groups in biological systems.

Compound F : Isoxazole-3-carboxamide derivatives ()

  • Key Differences : Substitutes thiadiazole with isoxazole and incorporates complex side chains.

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and various case studies that highlight its potential applications.

Structure and Composition

The compound has the following molecular structure:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}S2_{2}
  • Molecular Weight : 342.42 g/mol
  • LogP : 1.8 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiadiazole derivatives and phenylthiophene precursors. The synthetic route often includes cyclization and amide formation steps to achieve the final product.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit promising anticancer properties. For instance, a series of thiadiazole derivatives were evaluated against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} (µM)Reference
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

These results indicate that the synthesized thiadiazole derivatives are significantly more potent than sorafenib, a well-known anticancer drug.

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression at the sub-G1 phase.
  • Interaction with vascular endothelial growth factor receptor (VEGFR), as confirmed by in silico docking studies .

Antifungal Activity

In addition to anticancer properties, compounds with similar structures have been reported to possess antifungal activity. For example, derivatives containing the thiadiazole-thiourea moiety showed significant inhibition rates against various fungal strains:

CompoundFungal StrainInhibition Rate (%)Reference
6iP. piricola86.1
6hC. arachidicola80.6
6nG. zeae79.0

These findings suggest that structural modifications can enhance antifungal efficacy.

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry Research evaluated a series of thiadiazole derivatives against four human cancer cell lines (MCF-7, HepG2, A549, and HeLa). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis .

Case Study 2: Antifungal Screening

Another study focused on the antifungal properties of novel compounds derived from thiadiazole scaffolds. The compounds were tested against several fungal pathogens and exhibited higher inhibition rates compared to standard antifungal agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-phenylthiophene-2-carboxamide

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